

Benchmarking Dalzanemdor's performance against historical controls in preclinical studies

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Compound of Interest

Compound Name: Dalzanemdor

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Benchmarking Dalzanemdor: A Preclinical Performance Review Against Historical Controls

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Dalzanemdor's** (formerly SAGE-718) performance in key preclinical studies against historical controls. The data presented herein is intended to offer a comprehensive overview of **Dalzanemdor's** pharmacological activity and its potential therapeutic utility in disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction.

Introduction

Dalzanemdor is a novel, orally bioavailable, and brain-penetrant positive allosteric modulator (PAM) of the NMDA receptor.[1][2] It is an analog of the endogenous neurosteroid 24S-hydroxycholesterol.[1] The NMDA receptor is a critical component in synaptic plasticity, learning, and memory. Its hypofunction has been implicated in the pathophysiology of several neurological and psychiatric disorders. **Dalzanemdor** has been investigated in preclinical models that mimic NMDA receptor hypofunction, including phencyclidine (PCP)-induced behavioral deficits and models of reduced endogenous NMDA receptor modulation.[3][4]

This guide summarizes the key quantitative data from these preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and

experimental workflows.

Data Presentation

In Vitro Efficacy: Potentiation of NMDA Receptor Currents

Dalzanemdor has been shown to potentiate NMDA receptor currents in vitro. The following table summarizes the dose-dependent enhancement of NMDA receptor-mediated currents by **Dalzanemdor** across different NMDA receptor subtypes.

| NMDA Receptor Subtype | Dalzanemdor Concentration | Potentiation of NMDA Current (% of control) |
|-----------------------|---------------------------|---|
| GluN1/GluN2A | 1 μ M | Data not available in search results |
| GluN1/GluN2B | 1 μ M | Data not available in search results |
| GluN1/GluN2C | 1 μ M | Data not available in search results |
| GluN1/GluN2D | 1 μ M | Data not available in search results |

Note: Specific quantitative data on the percentage of potentiation for each subtype was not available in the provided search results. The table structure is a template for such data.

In Vivo Efficacy: Reversal of PCP-Induced Social Interaction Deficits

The phencyclidine (PCP) model in rodents is a widely used preclinical model to study NMDA receptor hypofunction, which is thought to be relevant to the negative and cognitive symptoms of schizophrenia.

| Treatment Group | Social Interaction Time (seconds) | % Improvement vs. PCP Control |
|----------------------------|--------------------------------------|--------------------------------------|
| Vehicle Control (No PCP) | Data not available in search results | N/A |
| PCP + Vehicle | Data not available in search results | N/A |
| PCP + Dalzanemdor (Dose 1) | Data not available in search results | Data not available in search results |
| PCP + Dalzanemdor (Dose 2) | Data not available in search results | Data not available in search results |

Note: Specific quantitative data on social interaction time and percentage improvement was not available in the provided search results. The table structure is a template for such data.

In Vivo Efficacy: Amelioration of Deficits in a 7-Dehydrocholesterol Reductase Inhibition Model

This model mimics a state of reduced endogenous NMDA receptor modulation.

| Treatment Group | Cognitive Endpoint (e.g., Novel Object Recognition Index) | Electrophysiological Endpoint (e.g., Long-Term Potentiation amplitude) |
|-------------------------------|---|--|
| Vehicle Control | Data not available in search results | Data not available in search results |
| DHCR7 Inhibitor + Vehicle | Data not available in search results | Data not available in search results |
| DHCR7 Inhibitor + Dalzanemdor | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for the cognitive and electrophysiological endpoints were not available in the provided search results. The table structure is a template for such data.

Experimental Protocols

In Vitro Electrophysiology: NMDA Receptor Potentiation

Objective: To determine the potentiation of NMDA receptor currents by **Dalzanemdor**.

Methodology:

- **Cell Culture:** Human embryonic kidney (HEK293) cells are stably transfected to express specific NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B).
- **Electrophysiological Recordings:** Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells.
- **Drug Application:** NMDA receptor currents are evoked by the application of glutamate and glycine. **Dalzanemdor** is then co-applied at various concentrations with the agonists.
- **Data Analysis:** The peak amplitude of the NMDA receptor-mediated current in the presence of **Dalzanemdor** is compared to the peak amplitude in its absence. The potentiation is expressed as a percentage increase over the control response.

Phencyclidine (PCP)-Induced Social Interaction Deficit Model in Rats

Objective: To assess the ability of **Dalzanemdor** to reverse social interaction deficits induced by the NMDA receptor antagonist, PCP.

Methodology:

- **Animals:** Adult male Sprague-Dawley rats are used.
- **PCP Administration:** Rats are treated sub-chronically with PCP (e.g., 2 mg/kg, twice daily for 7 days) to induce a social interaction deficit. A washout period follows the final PCP injection.
- ****Dalzanemdor** Treatment:** Following the washout period, rats are administered either vehicle or **Dalzanemdor** at various doses.

- **Social Interaction Test:** Rats are placed in a novel arena with an unfamiliar conspecific. The duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.
- **Data Analysis:** The total time spent in social interaction is compared between the different treatment groups.

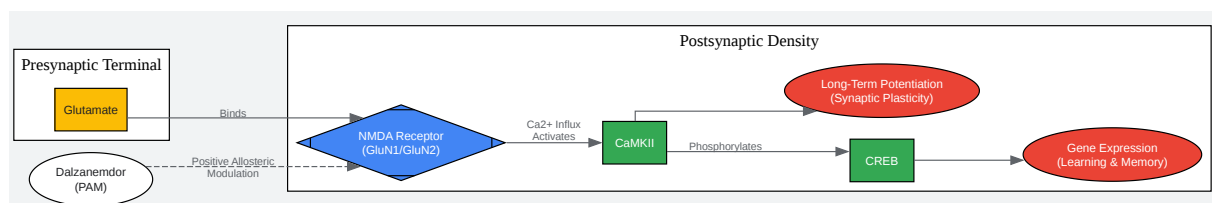
7-Dehydrocholesterol Reductase (DHCR7) Inhibition Model

Objective: To evaluate the efficacy of **Dalzanemdor** in a model of compromised endogenous NMDA receptor modulation.

Methodology:

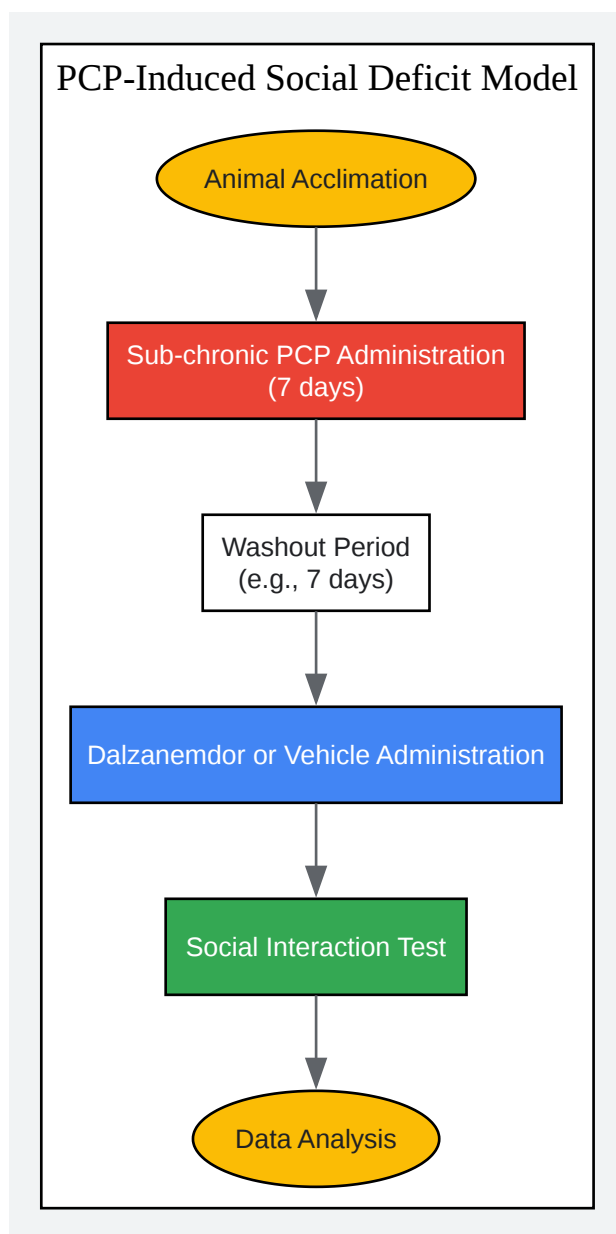
- **Animals:** C57BL/6J mice are used.
- **DHCR7 Inhibitor Administration:** A DHCR7 inhibitor is administered to the animals to reduce the levels of cholesterol and 24S-hydroxycholesterol.
- **Dalzanemdor Treatment:** Following the administration of the DHCR7 inhibitor, mice are treated with either vehicle or **Dalzanemdor**.
- **Cognitive Assessment:** Cognitive function is assessed using behavioral tests such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).
- **Electrophysiological Assessment:** In a separate cohort of animals, long-term potentiation (LTP) is induced in hippocampal slices to assess synaptic plasticity.
- **Data Analysis:** Performance in the cognitive tasks and the magnitude of LTP are compared between the different treatment groups.

Mandatory Visualization



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NMDA Receptor Signaling Pathway and **Dalzanemdor's** Mechanism of Action.



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Experimental Workflow for the PCP-Induced Social Deficit Model.

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